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Introduction

3-Ethylindolin-2-one, also known as 3-ethyloxindole, is a derivative of the versatile
heterocyclic scaffold, indolin-2-one (oxindole). The oxindole core is a prominent structural motif
in numerous natural products and synthetic compounds exhibiting a wide array of biological
activities. This has rendered the oxindole scaffold a "privileged structure" in medicinal
chemistry and drug discovery.[1][2] Derivatives of oxindole have shown significant potential as
anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] This technical guide
provides a detailed overview of the chemical properties, synthesis, and potential biological
relevance of 3-Ethylindolin-2-one, with a focus on its role in drug development.

Chemical and Physical Properties

Detailed experimental data for 3-Ethylindolin-2-one is not readily available in public
databases. However, based on the properties of the parent compound, oxindole, and related
substituted analogs, the following properties can be anticipated.

Table 1: Physicochemical Properties of 3-Ethylindolin-2-one and Related Compounds
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3-Ethylindolin-2-

Oxindole (Parent

4-Ethylindolin-2-

Property
one Compound) one
3-ethyl-1,3-dihydro- 1,3-dihydro-2H-indol- 4-ethyl-1,3-
IUPAC Name ) . .
2H-indol-2-one 2-one dihydroindol-2-one[4]
Synonyms 3-Ethyloxindole 2-Indolinone 4-Ethyl-2-oxindole
CAS Number 15379-45-0[5] 59-48-3[6] 954117-24-9[4]
Molecular Formula C10H11NO[5] CsH7NO C10H11NO[4]
Molecular Weight 161.20 g/mol [4] 133.15 g/mol 161.20 g/mol [4]
Melting Point Not available 125-128 °C Not available
Boiling Point Not available Not available Not available
. Expected to have low ] ]
Solubility N Insoluble in water.[7] Not available
water solubility.
pKa Not available Not available Not available
LogP (Computed) Not available 1.19 1.4[4]

Spectroscopic Data

Specific spectroscopic data for 3-Ethylindolin-2-one is not publicly available. The following are

expected characteristic signals based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a

multiplet for the proton at the C3 position, and signals corresponding to the four aromatic

protons on the benzene ring. The N-H proton would likely appear as a broad singlet.

e 13C NMR: Approximately 10 distinct signals would be expected, corresponding to the 10

carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=0) in the

downfield region, aromatic carbons, and the aliphatic carbons of the ethyl group and the C3

carbon.
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Infrared (IR) Spectroscopy: The IR spectrum of the isomeric compound 1-Ethyloxindole shows
characteristic absorptions that can be used as a reference. Key expected peaks for 3-
Ethylindolin-2-one would include:

N-H stretch: A sharp to broad band around 3200-3400 cm™1,

C=0 stretch (amide): A strong, sharp band around 1700-1720 cm™1.

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm™1,

C=C stretch (aromatic): Peaks in the 1450-1600 cm~1 region.

Mass Spectrometry (MS): The electron ionization (El) mass spectrum would be expected to
show a molecular ion peak (M*) at m/z = 161, corresponding to the molecular weight of the

compound. Fragmentation patterns would likely involve the loss of the ethyl group and other
characteristic cleavages of the indolinone ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-Ethylindolin-2-one is not
readily found in the surveyed literature. However, a general and plausible synthetic route can
be inferred from established methods for the synthesis of 3-substituted oxindoles. One
common approach is the alkylation of the enolate of oxindole.

Experimental Protocol: General Synthesis of 3-Alkyloxindoles

This protocol is a generalized procedure and would require optimization for the specific
synthesis of 3-Ethylindolin-2-one.

Materials:

Oxindole

A suitable base (e.g., sodium hydride, lithium diisopropylamide)

An ethylating agent (e.g., ethyl iodide, ethyl bromide)

Anhydrous aprotic solvent (e.qg., tetrahydrofuran, dimethylformamide)
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o Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl
acetate, hexane, silica gel)

Procedure:

e Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.qg.,
nitrogen or argon), dissolve oxindole in the anhydrous solvent. Cool the solution to a low
temperature (e.g., -78 °C or 0 °C, depending on the base). Slowly add the base to the
solution to deprotonate the C3 position, forming the enolate.

» Alkylation: To the solution of the enolate, add the ethylating agent dropwise while maintaining
the low temperature.

o Reaction Monitoring: Allow the reaction to stir at the low temperature and then gradually
warm to room temperature. Monitor the progress of the reaction by thin-layer
chromatography (TLC).

o Workup: Once the reaction is complete, quench the reaction by the slow addition of a
saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic
solvent such as ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can then be purified by
column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of
hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for 3-Ethylindolin-2-one
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Caption: General workflow for the synthesis of 3-Ethylindolin-2-one.

Reactivity and Biological Significance

The reactivity of the indolinone core is well-documented. The C3 position is nucleophilic after
deprotonation, allowing for the introduction of various substituents. The amide N-H is also
acidic and can be functionalized.

The broader class of oxindole derivatives has attracted significant interest in drug discovery
due to their diverse biological activities. While specific studies on 3-Ethylindolin-2-one are
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limited, the oxindole scaffold is known to be a key pharmacophore in compounds targeting
various signaling pathways.

Potential Biological Activities:

e Anti-cancer: Many 3-substituted oxindoles have demonstrated potent anti-proliferative
activity against a range of cancer cell lines.[1][2]

e Anti-inflammatory: Certain oxindole derivatives have been shown to possess anti-
inflammatory properties.

» Kinase Inhibition: The oxindole moiety is a core component of several kinase inhibitors,
which are crucial in cancer therapy.

Diagram 2: Potential Role of Oxindole Derivatives in Cellular Signaling
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(e.g., 3-Ethylindolin-2-one)

Cell Proliferation Inflammatory Response

Click to download full resolution via product page
Caption: Potential mechanism of action for oxindole derivatives.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Ethylindolin-2-one is not readily available. However,
based on the SDS for the parent compound, oxindole, the following precautions should be
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taken:

o General Handling: Handle in accordance with good industrial hygiene and safety practices.
Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated
area.[6]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.[6]

o First Aid:

o

Skin Contact: Wash off immediately with soap and plenty of water.

o Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15
minutes.

o Inhalation: Move to fresh air.

o Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical
attention if symptoms occur.[8]

 Stability and Reactivity: Stable under normal conditions. Incompatible with strong oxidizing
agents.[7]

Conclusion

3-Ethylindolin-2-one is a simple derivative of the medicinally important oxindole scaffold.
While specific experimental data on its physicochemical properties and biological activity are
sparse in the public domain, its structural similarity to a vast number of biologically active
compounds suggests its potential as a building block in drug discovery and medicinal chemistry
research. Further investigation into the synthesis and biological evaluation of this compound is
warranted to fully elucidate its potential. Researchers working with this compound should
exercise caution and follow the general safety guidelines for related oxindole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact
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